Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate
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Overview
Description
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, a diethoxyphosphoryl group, and a 3-oxopropoxy group attached to an acetate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate typically involves the esterification of acetic acid derivatives with alcohols in the presence of an acid catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid like sulfuric acid to form the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of acid chlorides or anhydrides in the presence of alcohols can also be employed to synthesize esters more effectively .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: This compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols or aldehydes.
Substitution: Amides or other esters.
Scientific Research Applications
Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Horner-Wadsworth-Emmons reaction.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be involved in the development of pharmaceuticals due to its ability to form various derivatives.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers
Mechanism of Action
The mechanism of action of ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate involves its reactivity as an ester. In biological systems, esters can be hydrolyzed by esterases to produce carboxylic acids and alcohols, which can then participate in various metabolic pathways. The compound’s ability to form stable intermediates makes it valuable in synthetic organic chemistry .
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacks the diethoxyphosphoryl and 3-oxopropoxy groups.
Methyl butyrate: Another ester with a pleasant odor, used in flavorings and fragrances.
Triethyl phosphonoacetate: Shares the phosphonate ester group and is used in similar synthetic applications.
Uniqueness: Ethyl (diethoxyphosphoryl)(3-oxopropoxy)acetate is unique due to its combination of functional groups, which provides it with distinct reactivity and applications in both synthetic and industrial chemistry. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in various fields .
Properties
CAS No. |
138611-33-3 |
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Molecular Formula |
C11H21O7P |
Molecular Weight |
296.25 g/mol |
IUPAC Name |
ethyl 2-diethoxyphosphoryl-2-(3-oxopropoxy)acetate |
InChI |
InChI=1S/C11H21O7P/c1-4-15-10(13)11(16-9-7-8-12)19(14,17-5-2)18-6-3/h8,11H,4-7,9H2,1-3H3 |
InChI Key |
KNRCIVKSKPMTSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(OCCC=O)P(=O)(OCC)OCC |
Origin of Product |
United States |
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